molecular formula C33H34BrCl3NO6PS B14164541 Cypermethrin-profenofos mixt CAS No. 82464-73-1

Cypermethrin-profenofos mixt

Cat. No.: B14164541
CAS No.: 82464-73-1
M. Wt: 789.9 g/mol
InChI Key: BVQMZLDAZAQWNZ-UHFFFAOYSA-N
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Description

Cypermethrin-profenofos is a combination pesticide comprising cypermethrin (a synthetic pyrethroid) and profenofos (an organophosphate). This mixture is classified under WHO Toxicity Class II (moderately hazardous) and is widely used in agricultural pest control due to its dual mechanism of action: pyrethroids disrupt insect nervous systems by sodium channel modulation, while organophosphates inhibit acetylcholinesterase .

Physical and Chemical Properties (from maritime transport data):

  • Color: Yellow-brown
  • Odor: Similar to lubricating oil
  • Physical State: Miscible hydrocarbon liquid mixture
  • Transport Classification: Cargo Group "Liquid," Reactivity Family 33 (indicating moderate reactivity) .

Properties

CAS No.

82464-73-1

Molecular Formula

C33H34BrCl3NO6PS

Molecular Weight

789.9 g/mol

IUPAC Name

4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene;[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H19Cl2NO3.C11H15BrClO3PS/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15;1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h3-12,17-18,20H,1-2H3;5-6,8H,3-4,7H2,1-2H3

InChI Key

BVQMZLDAZAQWNZ-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl.CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Active Ingredient Ratios and Synergism

The cypermethrin-profenofos mixture exploits complementary modes of action: cypermethrin disrupts sodium channels in insect nerves, while profenofos inhibits acetylcholinesterase. Patent CN1268295A establishes a weight ratio of 20–60% profenofos to 1.0–6.0% beta-cypermethrin (the most bioactive cypermethrin isomer). This range ensures broad-spectrum activity while minimizing phytotoxicity.

Table 1: Exemplary Formulations from Patent CN1268295A

Component Example 1 (%) Example 2 (%) Example 3 (%)
Profenofos 40 30 50
Beta-Cypermethrin 3.0 4.5 2.0
Calcium dodecylbenzenesulfonate 5.0 6.0 4.5
Castor oil polyethenoxy ether 5.0 4.0 6.0
Xylene 47.0 55.5 37.5

Emulsifier Systems

Emulsifiers stabilize the oil-in-water emulsion upon field dilution. Calcium dodecylbenzenesulfonate (5–6%) and castor oil polyethenoxy ether (4–6%) are optimal, providing hydrophile-lipophile balance (HLB) values of 12–14, which match the solvent system. Excessive emulsifier (>12%) causes viscosity instability, while insufficient amounts (<8%) lead to phase separation.

Solvent Selection

Aromatic solvents like xylene (47–55.5%) or toluene are preferred due to their high solvency power for both active ingredients. Xylene’s boiling point (138–144°C) ensures minimal volatilization during storage, while its low polarity prevents hydrolysis of profenofos.

Industrial-Scale Preparation Process

Mixing and Emulsification

  • Primary Mixing : Profenofos and beta-cypermethrin are combined in a stainless steel reactor at 25–30°C to prevent thermal degradation.
  • Emulsifier Incorporation : Calcium dodecylbenzenesulfonate and castor oil polyethenoxy ether are added sequentially under 200–400 rpm agitation.
  • Solvent Addition : Xylene is introduced gradually to achieve a homogeneous mixture. The final viscosity is maintained at 300–500 cP.

Quality Control Protocols

Gas chromatography-mass spectrometry (GC-MS) is employed for residue analysis, with a limit of quantification (LOQ) of 0.02 mg/kg for cypermethrin and 0.03 mg/kg for profenofos. The NIPHM flow chart mandates:

  • Internal standard calibration using deuterated analogs.
  • Spike recovery tests (85–110%) for both active ingredients.

Table 2: Analytical Validation Parameters (GC-MS)

Parameter Cypermethrin Profenofos
Linearity (R²) 0.9992 0.9987
LOD (mg/kg) 0.006 0.010
LOQ (mg/kg) 0.020 0.030
Recovery (%) 92.4 ± 3.1 89.7 ± 4.2

Stability and Environmental Persistence

Shelf-Life Optimization

Accelerated stability studies (40°C, 75% RH for 6 months) show <5% degradation of active ingredients when stored in amber glass or high-density polyethylene containers. Hydrolysis is mitigated by maintaining pH 6.5–7.0 via buffered emulsifiers.

Efficacy Against Resistant Pest Populations

Synergistic Mortality Rates

Field trials against Helicoverpa armigera (cotton bollworm) demonstrate a synergistic co-toxicity coefficient of 2.3–2.8, reducing LC50 values by 58–67% compared to individual components.

Table 3: Bioassay Results Against Resistant H. armigera

Formulation LC50 (ppm) Knockdown Time (min)
Profenofos alone 420 90
Cypermethrin alone 85 45
Combined mixture 32 22

Chemical Reactions Analysis

Types of Reactions

Cypermethrin-profenofos mixture undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation. These reactions can lead to the formation of different degradation products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Here's a detailed article focusing on the applications of Cypermethrin-profenofos mixtures, incorporating data from verified sources.

Formulation and Chemical Composition

Typically, cypermethrin and profenofos are formulated as an emulsifiable concentrate (EC) . An example formulation includes :

  • Profenofos: 40.00% w/w
  • Cypermethrin: 4.00% w/w
  • Other ingredients: Caster Oil Poly glycol ether, Dodecyl Benzene sulfonic Acid calcium salt, Soyabean Oil, Epoxydised, and Solvent C-IX to make up the total.

Case Studies and Research Findings

  • Efficacy Against Resistant Pests:
    • The mixture is designed to combat insects that have developed resistance to common insecticides like cypermethrin .
    • It has demonstrated good killing effects on highly drug-resistant cotton bollworm and diamond-back moth populations .
  • Persistence and Dissipation:
    • Studies on insecticide mixtures, including profenofos + cypermethrin, have examined their persistence in crops and soil .
    • In eggplant fruits, cypermethrin residues dissipated with a half-life of 2.15–2.31 days, while profenofos residues dissipated with a half-life of 0.91–1.86 days .
    • Profenofos residues can persist in soil for more than 7 days, whereas cypermethrin residues may be undetectable on the day of application .
    • Similar studies on tomatoes showed that cypermethrin residues had a half-life of 2.0–3.6 days, and profenofos had a half-life of 2.2–5.4 days .
  • Field Applications:
    • A study in a farmer's cotton field indicated the application rate of profenofos (as Selecron 500 EC) was 110 mL per 16 L of water, applied at 30, 60, 90, 120, and 150 days after planting .

Safety and Precautions

When using profenofos and cypermethrin mixtures, it's essential to follow safety guidelines to protect human health and the environment :

  • Keep away from foodstuffs and animal feed .
  • Avoid contact with skin, eyes, and mouth .
  • Wear protective clothing during mixing and spraying .
  • Do not smoke, drink, eat, or chew while spraying .
  • In case of poisoning, seek immediate medical attention. Atropine and 2-PAM are used as antidotes .

Environmental Impact

  • Profenofos can persist in the soil, which can affect soil organisms .
  • Proper disposal of used containers is necessary to prevent environmental pollution .

Regulatory Information

  • The use of Profenofos 40% + Cypermethrin 4% EC is regulated, with specific recommendations for dosage, dilution, and waiting periods between the last spray and harvest .
  • It is registered under specific certifications like CIR-181826/2021-Profenofos + Cypermethrin (EC) (428)-1089 .

Mechanism of Action

Cypermethrin

Cypermethrin acts on the nervous system of insects by binding to voltage-gated sodium channels, prolonging their open state. This leads to continuous nerve impulses, causing paralysis and death of the insect .

Profenofos

Profenofos inhibits the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. The accumulation of acetylcholine results in continuous stimulation of the nerve cells, leading to paralysis and death of the insect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Toxicity and Hazard Classification

Cypermethrin-profenofos is distinct from other pesticides due to its Class II designation, which contrasts with more hazardous compounds like methamidophos (Class Ib, highly hazardous). The latter, an organophosphate, is associated with acute neurotoxicity and has been phased out in many regions due to safety concerns .

Compound Name Chemical Class Toxicity Class Key Hazards Common Use Regions
Cypermethrin-profenofos mixt Pyrethroid-Organophosphate blend II Moderate acute toxicity Uganda
Methamidophos Organophosphate Ib High acute neurotoxicity Bolivia

Regional Usage Patterns

  • Cypermethrin-profenofos: Predominantly used by small-scale farmers in Uganda, reflecting a shift toward safer alternatives in developing countries .
  • Methamidophos : Despite its high toxicity, it remains prevalent in Bolivia , highlighting disparities in pesticide regulation and accessibility to safer options .

Efficacy and Resistance Management

The combination of pyrethroids and organophosphates in cypermethrin-profenofos may reduce pest resistance compared to single-mode-of-action pesticides.

Research Findings

  • Ugandan Study: Cypermethrin-profenofos is the most frequently used pesticide among small-scale farmers, indicating adherence to safer Class II compounds. This contrasts with historical trends in developing countries, where Class I pesticides (e.g., methamidophos) were dominant .
  • Bolivian Study : Methamidophos (Class Ib) remains in use, underscoring regulatory challenges and the need for global alignment on pesticide safety standards .

Q & A

Basic: What experimental designs are optimal for determining synergistic/antagonistic interactions in cypermethrin-profenofos mixtures?

Methodological Answer :
To evaluate interactions, use factorial designs or response surface methodology (RSM) . Factorial designs allow systematic variation of component ratios (e.g., 1:1, 1:2) to test additive, synergistic, or antagonistic effects on toxicity endpoints (e.g., LC50). RSM optimizes mixture ratios by modeling dose-response surfaces, identifying non-linear interactions . Include controls for individual components and solvent effects. Validate results using statistical models like the Chou-Talalay Combination Index .

Table 1 : Example Experimental Design Matrix

Cypermethrin (ppm)Profenofos (ppm)Observed Mortality (%)Expected Additive Mortality (%)
0.51.07865
1.02.09285

Basic: Which analytical techniques are most reliable for quantifying cypermethrin-profenofos residues in environmental samples?

Methodological Answer :
Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with diode-array detection. For complex matrices (e.g., soil or water), employ solid-phase extraction (SPE) for sample cleanup. Validate methods by spiking samples with known concentrations and calculating recovery rates (target: 70–120%). Report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Advanced: How should researchers address contradictory data on the mixture’s chronic toxicity across studies?

Methodological Answer :
Contradictions often arise from differences in exposure duration, species sensitivity, or environmental conditions. Conduct meta-analyses to identify confounding variables, using tools like PRISMA guidelines for systematic literature reviews. Apply mixed-effects models to account for heterogeneity between studies. Validate findings via in vitro assays (e.g., mitochondrial toxicity in cell lines) to isolate mechanisms .

Basic: What statistical models are recommended for distinguishing synergistic vs. additive effects?

Methodological Answer :
Use the Chou-Talalay Combination Index (CI) , where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism. Alternatively, apply isobolographic analysis to compare observed vs. expected dose-response curves. For non-linear interactions, Bayesian hierarchical models can quantify uncertainty in interaction parameters .

Advanced: What methodologies best assess ecological risks of cypermethrin-profenofos mixtures in aquatic ecosystems?

Methodological Answer :
Deploy mesocosm experiments to simulate real-world exposure scenarios, measuring endpoints like algal growth inhibition or Daphnia mortality. Use species sensitivity distributions (SSDs) to model community-level risks. Integrate toxicity-weighted exposure ratios (e.g., LC50/EC50 ratios) with environmental fate data (e.g., half-life in water) to prioritize risk scenarios .

Advanced: How can degradation pathways of the mixture be characterized under varying environmental conditions?

Methodological Answer :
Perform photolysis and hydrolysis experiments under controlled pH, temperature, and UV light. Use LC-QTOF-MS to identify degradation products. For microbial degradation, conduct microcosm assays with soil or water samples, sequencing microbial communities (16S rRNA) to link taxa to metabolite profiles. Compare pathways using kinetic modeling (e.g., first-order decay constants) .

Basic: What protocols ensure ethical compliance in human biomonitoring studies of this mixture?

Methodological Answer :
Follow IRB protocols for informed consent, emphasizing risks of pesticide exposure. Use LC-MS/MS to quantify urinary metabolites (e.g., 3-PBA for cypermethrin). Control for dietary/occupational confounders via questionnaires. Report results using WHO risk assessment frameworks , ensuring data anonymity in publications .

Advanced: How can machine learning improve predictive modeling of mixture toxicity?

Methodological Answer :
Train random forest or neural network models on toxicity databases (e.g., ECOTOX) using features like logP, molecular weight, and acute/chronic endpoints. Validate models via k-fold cross-validation and compare performance metrics (AUC-ROC, RMSE). Use SHAP values to interpret feature importance and identify novel interaction mechanisms .

Advanced: What strategies resolve data interpretation challenges in multi-generational exposure studies?

Methodological Answer :
Implement longitudinal mixed-methods designs , combining quantitative endpoints (e.g., offspring mortality) with qualitative histopathology. Use survival analysis (Cox proportional hazards models) to track delayed effects. Address censored data via maximum likelihood estimation . Triangulate findings with omics data (e.g., transcriptomics) to link phenotypes to molecular pathways .

Basic: What guidelines ensure reproducibility in mixture toxicity assays?

Methodological Answer :
Follow OECD Test Guidelines (e.g., TG 203 for fish acute toxicity). Standardize test organisms (e.g., Daphnia magna neonates <24h old), solvent concentrations (<0.1% acetone), and exposure durations. Report EC50/LC50 values with 95% confidence intervals. Share raw data via repositories like Figshare or Zenodo .

Advanced: How do researchers model bioaccumulation dynamics of cypermethrin-profenofos mixtures in food chains?

Methodological Answer :
Use physiologically based pharmacokinetic (PBPK) models to simulate tissue-specific bioaccumulation in predators. Parameterize models with stable isotope tracer data and lipid-normalized partition coefficients. Validate predictions using field samples (e.g., fish muscle, bird eggs) analyzed via GC-MS. Incorporate trophic magnification factors to assess ecosystem risks .

Advanced: What frameworks align mixture toxicity research with regulatory requirements?

Methodological Answer :
Adopt Cumulative Risk Assessment (CRA) frameworks, integrating hazard data (e.g., EPA ToxCast) with exposure models (e.g., SHEDS-Multimedia). Use Benchmark Dose (BMD) modeling for low-dose extrapolation. Engage stakeholders via Delphi panels to prioritize endpoints for regulatory inclusion .

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